molecular formula C7H11BO3 B14054006 1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- CAS No. 100020-83-5

1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)-

Cat. No.: B14054006
CAS No.: 100020-83-5
M. Wt: 153.97 g/mol
InChI Key: WRKYIWYWRNCFSU-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)-: is an organoboron compound that features a boron atom within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- typically involves the reaction of cyclopentene oxide with a boronic acid or boronate ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- can undergo various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron atom to a borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with electron-rich species, such as nucleophiles, through coordination bonds. This interaction can influence the reactivity and stability of the compound, making it useful in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Phenyl-1,3,2-dioxaborolane
  • 2-Ethyl-1,3,2-dioxaborolane

Uniqueness

1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- is unique due to the presence of the cyclopenten-1-yloxy group, which imparts distinct chemical properties and reactivity compared to other dioxaborolane derivatives. This uniqueness makes it particularly valuable in specialized applications, such as the synthesis of complex organic molecules and the development of advanced materials.

Properties

CAS No.

100020-83-5

Molecular Formula

C7H11BO3

Molecular Weight

153.97 g/mol

IUPAC Name

2-(cyclopenten-1-yloxy)-1,3,2-dioxaborolane

InChI

InChI=1S/C7H11BO3/c1-2-4-7(3-1)11-8-9-5-6-10-8/h3H,1-2,4-6H2

InChI Key

WRKYIWYWRNCFSU-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)OC2=CCCC2

Origin of Product

United States

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